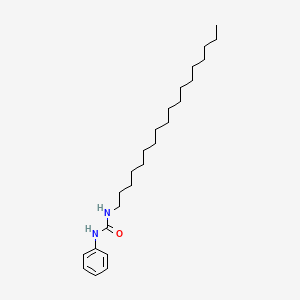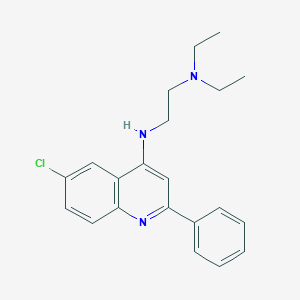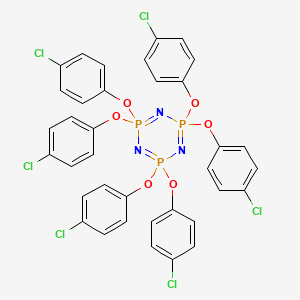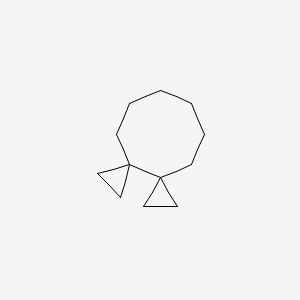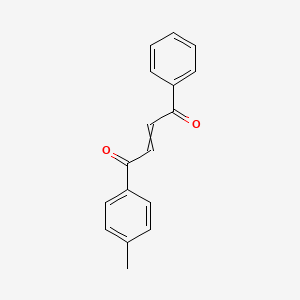
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione is an organic compound with the molecular formula C17H14O2 It is characterized by the presence of a phenyl group and a p-tolyl group attached to a but-2-ene-1,4-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-4-(p-tolyl)but-3-yn-1-ol with diphenyl diselenide under electrochemical conditions . The reaction is typically carried out in a solvent such as acetonitrile, with the use of graphite and platinum electrodes. The reaction conditions include maintaining the reaction mixture under air and using a power supply for electrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and electrochemical reactions can be applied. Industrial production would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and diphenyl diselenide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4-(p-tolyl)but-2-yne-1,4-dione: Similar structure but with a triple bond instead of a double bond.
4,4,4-Trifluoro-1-phenyl-2-buten-1-one: Contains a trifluoromethyl group instead of a p-tolyl group.
Uniqueness: 1-Phenyl-4-P-tolyl-but-2-ene-1,4-dione is unique due to its specific combination of phenyl and p-tolyl groups attached to a but-2-ene-1,4-dione backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
25233-80-1 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-4-phenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C17H14O2/c1-13-7-9-15(10-8-13)17(19)12-11-16(18)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
XGLDFBYLSWWPQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)
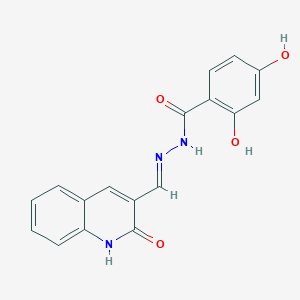

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)


![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
